D,L-3-Indolylglycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

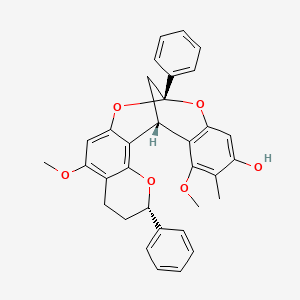

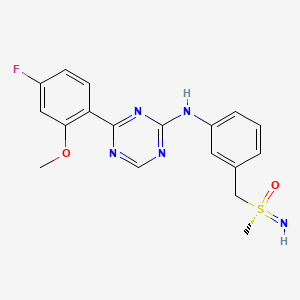

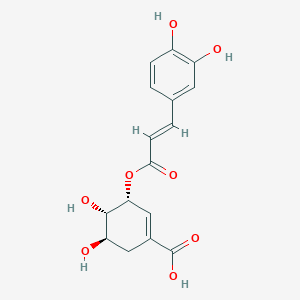

D,L-3-Indolylglycine is an unnatural amino acid that is very similar to Tryptophan, with the indole moiety directly attached to the α-position . It may be useful in the design of functional proteins .

Synthesis Analysis

The synthesis of 3-indolylglycine derivatives can be achieved by an oxidative heterocoupling reaction. This method for the selective C-3 functionalization of unprotected indoles with the chiral equivalent of a nucleophilic glycine nickel (II) complex affords adducts with high diastereoselectivities .Molecular Structure Analysis

The molecular formula of D,L-3-Indolylglycine is C10H10N2O2. It has an average mass of 190.199 Da and a monoisotopic mass of 190.074234 Da .Physical And Chemical Properties Analysis

D,L-3-Indolylglycine has a density of 1.4±0.1 g/cm3, a boiling point of 438.6±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C. It has an enthalpy of vaporization of 73.3±3.0 kJ/mol and a flash point of 219.0±25.9 °C. The index of refraction is 1.726, and it has a molar refractivity of 53.2±0.3 cm3. It has 4 H bond acceptors, 4 H bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación

Dimethyloxalyglycine in Gastrointestinal Repair

Dimethyloxalyglycine (DMOG) has been studied for its potential value in preventing or treating gastrointestinal injury. In vitro and in vivo models demonstrated that DMOG can stimulate migration and proliferation of human stomach and colonic carcinoma cells, influencing gut injury and repair through VEGF-dependent mechanisms. This suggests a potential for similar compounds in stabilizing or repairing gut mucosa (Marchbank et al., 2011).

Mirror Image Proteins and D-Proteins

Research on mirror image proteins composed of unnatural D-amino acids and glycine has explored their application in structural biology, drug discovery, and immunology. This work highlights the potential for D,L-3-Indolylglycine in synthesizing mirror image d-proteins, which could serve various purposes including facilitating structure determination of difficult-to-crystallize proteins and serving as a tool for probing molecular events in biology (Zhao & Lu, 2014).

Dimethylglycine in Oxidative Damage and Mitochondrial Dysfunction

The protective effects of dimethylglycine sodium salt (DMG-Na) against oxidative damage and mitochondrial dysfunction in the small intestines of mice have been investigated, showing that DMG-Na can reduce oxidative damage by enhancing antioxidant capacity and ameliorating mitochondrial dysfunction (Bai et al., 2019).

Dimethylglycine and Glucose Metabolism

A study on dimethylglycine (DMG) suggested possible protective effects on glucose metabolism, indicating that genetic determinants of circulating DMG concentration could be linked to metabolic traits and incident diabetes. This hints at the broader metabolic relevance of related compounds and their potential in medical research (Magnusson et al., 2015).

Neuroprotection by Dimethyloxalylglycine

Research on dimethyloxalylglycine (DMOG) has shown its neuroprotective effects following cerebral ischemia in rats, suggesting a potential application for related compounds in neuroprotection. The study found DMOG improved outcomes after cerebral artery occlusion, associated with increased levels of VEGF and eNOS (Nagel et al., 2011).

Mecanismo De Acción

Target of Action

D,L-3-Indolylglycine is an unnatural amino acid that is very similar to Tryptophan . The primary targets of D,L-3-Indolylglycine are functional proteins . The compound’s indole portion is directly connected to the α-position , which allows it to interact with these proteins.

Mode of Action

D,L-3-Indolylglycine interacts with its targets by being used in the design of functional proteins . One study described the inclusion of similar aza-indolylglycine moieties in peptidomimetics in order to functionally replace tryptophan moieties .

Biochemical Pathways

Given its similarity to tryptophan and its use in the design of functional proteins , it can be inferred that it may influence protein synthesis and related pathways.

Pharmacokinetics

As a compound used in the design of functional proteins , its bioavailability would be crucial for its effectiveness.

Result of Action

Given its role in the design of functional proteins , it can be inferred that it may have significant effects on protein function and related cellular processes.

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-2-(1H-indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-9(10(13)14)7-5-12-8-4-2-1-3-6(7)8/h1-5,9,12H,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZGBPJAKQNCSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D,L-3-Indolylglycine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol](/img/structure/B1649297.png)

![3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1649298.png)

![2-[(3S,4R)-1-[[2-chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]carbamoyl]-4-methylpyrrolidin-3-yl]acetic acid](/img/structure/B1649300.png)

![1,5,8-Trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B1649313.png)

![(1S,5S,13S,21S)-9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B1649315.png)